2-(4-pentoxyphenyl)acetic Acid
Overview
Description
2-(4-Pentoxyphenyl)acetic acid is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a phenyl ring substituted with a pentoxy group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-pentoxyphenyl)acetic acid typically involves the alkylation of 4-hydroxyphenylacetic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pentoxy group on the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Pentoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of 4-pentoxybenzaldehyde or 4-pentoxybenzoic acid.
Reduction: Formation of 2-(4-pentoxyphenyl)ethanol.
Substitution: Formation of 4-nitro-2-(4-pentoxyphenyl)acetic acid or 4-bromo-2-(4-pentoxyphenyl)acetic acid
Scientific Research Applications
2-(4-Pentoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic properties in drug development.
Mechanism of Action
The mechanism of action of 2-(4-pentoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Pentoxybenzoic acid
- 2-(4-Methoxyphenyl)acetic acid
- 2-(4-Ethoxyphenyl)acetic acid
Comparison: 2-(4-Pentoxyphenyl)acetic acid is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties compared to its analogs. The length of the alkoxy chain can influence the compound’s solubility, reactivity, and biological activity. For example, the pentoxy group may enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to shorter alkoxy chains .
Properties
IUPAC Name |
2-(4-pentoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOFGQALYZYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204346 | |
Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55784-08-2 | |
Record name | 4-(Pentyloxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55784-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055784082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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